1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine
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Overview
Description
1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is a complex heterocyclic compound This compound features a unique combination of pyrazolo[1,5-a]pyrimidine and triazolo[4,3-b]pyridazine moieties, which are known for their significant biological and pharmacological activities
Preparation Methods
The synthesis of 1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine involves multiple steps, starting from the preparation of the individual heterocyclic components. The pyrazolo[1,5-a]pyrimidine core can be synthesized through cyclization reactions involving appropriate precursors such as 3,5-dimethylpyrazole and formamide under acidic conditions . The triazolo[4,3-b]pyridazine moiety can be prepared via cyclization of hydrazine derivatives with suitable pyridazine precursors . The final coupling of these heterocyclic units with piperazine derivatives is achieved through nucleophilic substitution reactions, often using strong bases like sodium hydride or potassium tert-butoxide .
Chemical Reactions Analysis
1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine undergoes various chemical reactions, including:
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Mechanism of Action
The mechanism of action of 1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic rings can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition of their activity . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Compared to other similar compounds, such as pyrazolo[3,4-d]pyrimidine and triazolo[1,5-a]pyridine derivatives, 1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine stands out due to its unique combination of heterocyclic rings and the presence of a trifluoromethyl group . This structural uniqueness imparts distinct biological activities and enhances its potential as a versatile scaffold in drug discovery.
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Triazolo[1,5-a]pyridine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Properties
IUPAC Name |
6-[4-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N9/c1-11-10-16(29-15(22-11)9-12(2)25-29)28-7-5-27(6-8-28)14-4-3-13-23-24-17(18(19,20)21)30(13)26-14/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYYRWXBDGDBHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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